3-(2-Fluoro-5-hydroxyphenyl)propanoic acid
Description
3-(2-Fluoro-5-hydroxyphenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position, linked to a three-carbon propanoic acid chain.
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
3-(2-fluoro-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9FO3/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13) |
InChI Key |
HMMLUNKEUZOGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters and aryl halides under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(2-Fluoro-5-hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a PPAR agonist.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it targets the protein superoxide dismutase [Mn], mitochondrial, which plays a role in mitigating oxidative stress . The compound’s effects are mediated through pathways involving oxidative and reductive transformations.
Comparison with Similar Compounds
Chlorinated 3-Phenylpropanoic Acid Derivatives
Example Compounds :
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1, )
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3, )
Structural Differences :
- Substituents : Chlorine replaces fluorine, and hydroxyl positions vary (4-OH vs. 5-OH).
- Electronic Effects : Chlorine’s stronger electron-withdrawing effect may enhance acidity compared to fluorine.
Functional Implications :
- Antimicrobial Activity: Chlorinated derivatives exhibit selective activity against Escherichia coli and Staphylococcus aureus, with MIC values in the µg/mL range. The dichloro analog (Compound 1) shows higher potency than the monochloro variant (Compound 3), suggesting halogenation enhances bioactivity .
Table 1: Comparison of Chlorinated vs. Fluorinated Derivatives
*Estimated based on substituent electronegativity.
Aroma-Active Esters in Pineapples
Example Compounds :
- 3-(Methylthio)propanoic acid methyl ester (–4, 7)
- 3-(Methylthio)propanoic acid ethyl ester (–4, 7)
Structural Differences :
- Backbone: Both feature a propanoic acid chain but are esterified (methyl/ethyl esters vs. free carboxylic acid).
- Substituents : Methylthio (-SCH₃) groups replace aromatic fluorine and hydroxyl.
Functional Implications :
- Odor Contribution : These esters are key aroma compounds in pineapples, with odor thresholds as low as 7 µg·kg⁻¹ (ethyl ester). Their sulfur-containing groups contribute to fruity, tropical scents .
- Concentration Variability: Levels vary between pineapple cultivars (e.g., 622.49 µg·kg⁻¹ for methyl ester in Tainong No. 4 vs. 78.06 µg·kg⁻¹ in No. 6) .
Analgesic Amide Derivatives
Example Compound :
- Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids ()
Structural Differences :
- Functional Groups : Amide linkages and pyrazole/pyridazine rings replace the fluorophenyl group.
Functional Implications :
- Analgesic Activity : These derivatives exhibit equipotent or superior pain-relieving effects compared to aspirin in rodent models, likely via COX inhibition .
- Structure-Activity Relationship : Bulky aromatic substituents (e.g., pyridazinyl) enhance potency, suggesting that the fluorophenyl group in the target compound could modulate similar pathways.
Fluorinated Propanoic Acid Analogs
Example Compounds :
- 2-(3-Fluoro-5-methylphenyl)propanoic acid ()
- 3-[5-(2-Fluorophenyl)-2-furyl]propanoic acid ()
Structural Differences :
- Substituent Positions : Fluorine at 3-position (vs. 2-) or attached to a furan ring.
- Ring Systems : Furyl vs. phenyl rings alter aromaticity and steric effects.
Functional Implications :
- Electronic Effects : Fluorine’s position influences dipole moments and acidity. For instance, 2-fluorophenyl derivatives may exhibit stronger meta-directing effects in synthesis.
- Applications : Furyl derivatives (e.g., ) are explored as intermediates in drug synthesis, while methyl-substituted analogs () may serve as anti-inflammatory agents .
Biological Activity
3-(2-Fluoro-5-hydroxyphenyl)propanoic acid (also referred to as 2-Fluoro-5-hydroxyphenylpropanoic acid) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a propanoic acid backbone and a fluorinated aromatic ring, which contributes to its unique properties and potential therapeutic applications.
- Molecular Formula : C10H11F O3
- Molecular Weight : Approximately 199.18 g/mol
The presence of the fluorine atom and hydroxyl group enhances its chemical reactivity and biological interactions, making it a candidate for various pharmacological studies.
Research indicates that 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid exhibits significant biological activity primarily through the following mechanisms:
- Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain processes. This suggests its potential as an anti-inflammatory agent .
- Neuroprotective Effects : Studies indicate that it may modulate amyloid-beta aggregation, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. This modulation could help mitigate the progression of such diseases by reducing neuroinflammation and promoting neuronal health.
Biological Activity Overview
The biological activities of 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX enzymes, reducing prostaglandin synthesis and inflammation. |
| Neuroprotective | Modulates amyloid-beta aggregation, potentially beneficial in Alzheimer's disease. |
Anti-inflammatory Studies
In a comparative study assessing various compounds for their anti-inflammatory properties, 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid demonstrated a significant reduction in inflammatory markers in vitro. The IC50 values for COX inhibition were notably lower than those of several standard anti-inflammatory drugs, indicating its potency.
Neuroprotective Studies
A study focusing on neuroprotective agents highlighted that 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid could effectively reduce amyloid-beta aggregation in neuronal cell cultures. The findings suggest that this compound may enhance cognitive function by protecting neurons from amyloid-induced toxicity.
Structural Comparisons
Several compounds share structural similarities with 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid, providing insights into its unique biological profile:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid | C10H12F O3 | Similar fluorinated structure; involved in similar biological activities. |
| (R)-Flurbiprofen | C15H14F O2 | A well-known NSAID; shares structural features but differs in pharmacological effects. |
The unique combination of functional groups in 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid enhances its binding affinity to biological targets, facilitating stronger interactions compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
